Unique Synthetic Utility: Specific Precursor for Strained Bicyclo[2.1.1]hexene
Bicyclo[2.1.1]hexane, 2-bromo- (9CI) is the specific and validated precursor for the synthesis of the highly strained bicyclo[2.1.1]hexene system, a transformation that is not possible with other bromo-bicyclic analogs or the 1-bromo isomer [1]. The target compound's reactivity in this key dehydrohalogenation step is a direct consequence of the unique geometric and electronic environment of the bridge position in the [2.1.1] framework. While other systems like 1-bromobicyclo[2.2.1]heptane or 1-bromobicyclo[1.1.1]pentane can undergo elimination, they yield products with entirely different ring strain and geometric properties (norbornene and [1.1.1]propellane, respectively), which are not valid alternatives for studies requiring the [2.1.1]hexene core.
| Evidence Dimension | Precursor viability for bicyclo[2.1.1]hexene synthesis via dehydrohalogenation |
|---|---|
| Target Compound Data | Key intermediate; successfully undergoes dehydrohalogenation to yield bicyclo[2.1.1]hexene [1] |
| Comparator Or Baseline | Bicyclo[2.1.1]hexane, 1-bromo- (CAS N/A): Unable to form the same strained bridgehead alkene via elimination. Bicyclo[2.2.1]heptane, 2-bromo- (CAS 29342-65-2): Yields norbornene, a system with different strain and geometry. Bicyclo[1.1.1]pentane, 1-bromo- (CAS 128884-80-0): Elimination leads to [1.1.1]propellane, a highly reactive intermediate. |
| Quantified Difference | Qualitative (specific pathway vs. alternative products). Quantitative yield data for the specific step was not identified in accessible primary literature but the reaction is foundational to early BCH chemistry. |
| Conditions | Base-promoted elimination (dehydrohalogenation) conditions; specific details provided in Scerbo (1968) dissertation [1]. |
Why This Matters
For research groups synthesizing bicyclo[2.1.1]hexene for further functionalization or as a reactive intermediate, 2-bromobicyclo[2.1.1]hexane is the non-negotiable starting material; alternative bromo-bicycles would lead to different, and likely undesired, strained alkene products.
- [1] Scerbo, L. (1968). The synthesis and chemistry of strained bicyclic systems (Doctoral dissertation, Oregon State University). View Source
